![molecular formula C18H19N5O3 B2466147 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 685107-80-6](/img/structure/B2466147.png)
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Applications
Synthesis of Benzoxazinyl Pyrazolone Arylidenes for Antimicrobial and Antioxidant Use Compounds structurally similar to N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide have demonstrated potential in antimicrobial and antioxidant applications. Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes, showcasing their effectiveness as antimicrobials and antioxidants (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Synthesis Efficiency
Efficient Synthesis Routes for Pyridyl Analogs Research by Brooks et al. (2010) highlighted efficient synthesis routes for pyridyl analogs of benzoxazines, emphasizing high-yield and straightforward processes that are scalable to gram quantities (Brooks et al., 2010).
Antibacterial Activity
Evaluation of Antibacterial Activity in Benzoxazine Analogues Kadian, Maste, and Bhat (2012) investigated the antibacterial activity of benzoxazine analogues, demonstrating significant effectiveness against various bacterial strains (Kadian, Maste, & Bhat, 2012).
Eco-Friendly Synthesis
Microwave-Catalyzed Ecofriendly Synthesis Dabholkar and Gavande (2003) explored a microwave-catalyzed approach for synthesizing benzoxazine-carbonyl pyrazolones, providing an eco-friendly and rapid method with improved yields (Dabholkar & Gavande, 2003).
Antimicrobial Properties
Synthesis and Biological Activities of Benzoxazine Derivatives Jayamma and Reddy (1994) synthesized benzoxazine-based compounds, revealing significant antimicrobial properties and also identifying antihistaminic activities in some derivatives (Jayamma & Reddy, 1994).
Triazolo-/Thiadiazolo-Benzoxazines and Antibacterial Activities
Dabholkar and Gavande (2012) worked on triazolo-/thiadiazolo-benzoxazines, focusing on their synthesis and evaluating their antibacterial activities, highlighting the potential of these compounds in combating bacterial infections (Dabholkar & Gavande, 2012).
Alkaloids from Actinomycetes
Alkaloids from Mangrove-Derived Actinomycete A study by Wang et al. (2014) identified novel alkaloids from the actinomycete Jishengella endophytica, with some compounds showing potential as anti-H1N1 drugs. This research adds to the understanding of the diverse biological activities of benzoxazine derivatives (Wang et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-17-12-26-15-5-4-13(11-14(15)21-17)20-18(25)23-9-7-22(8-10-23)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVJOTZRGSQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.